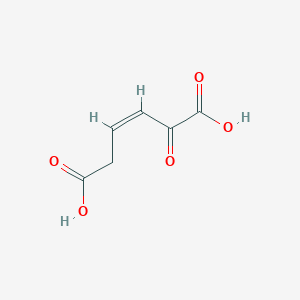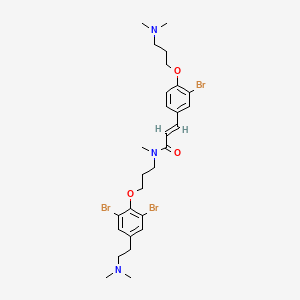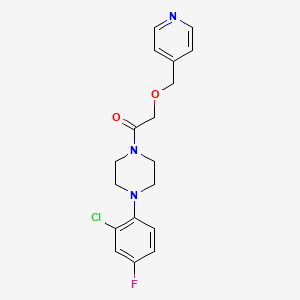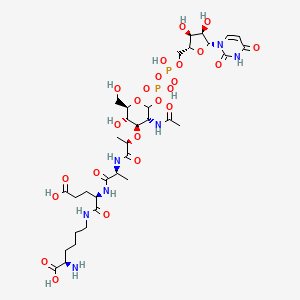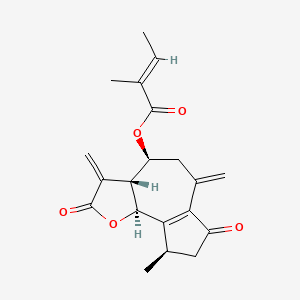
ATTO 590 meta-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO 590 meta-isomer is an ATTO 590. It contains an ATTO 590 meta-isomer(1+).
Aplicaciones Científicas De Investigación
1. Fluorescence Quenching and Exciplex Formation
ATTO 590, a fluorescent dye, has been studied for its interactions with tryptophan. This research is particularly relevant for super-resolution microscopies and single-molecule studies. Tryptophan efficiently quenches ATTO 590 fluorescence through excited-state charge transfer, forming charge transfer complexes. Additionally, an exciplex (a complex with a 5.6 ns lifetime) can form between tryptophan and ATTO 590. This is important when monitoring protein fluorescence in systems tagged with ATTO dyes (Bhattacharjee et al., 2014).
2. Fluorescent Sensor for Metal Ions
ATTO 590 has been utilized in developing a fluorescent sensor with a tunable emission wavelength, particularly for detecting Cu(2+). This involves modifying a fluorescein dye with a metal chelating group and attaching it to ss-DNA, combined with complementary ss-DNA modified with ATTO 590. This system allows for detecting Cu(2+) ions with a 20 nM detection limit, highlighting the potential of ATTO 590 in creating sensitive and tunable sensors for metal ions in biological samples (Mokhir et al., 2005).
3. Monitoring Enzyme Cleavage Activity
A novel method utilizing ATTO 590 labeled peptide substrate has been developed for monitoring enzyme cleavage activity. This method combines capillary electrophoresis and fluorescence detection to dynamically monitor the proteolytic cleavage of surface-bound ATTO 590-labeled peptide substrate, providing a new approach for detecting and monitoring enzyme activities (Wang et al., 2017).
4. Determination of Dye Molecules on Quantum Dots
Research has been conducted on determining the exact number of ATTO-590 dye molecules attached to quantum dots. This is crucial for biological sensor applications, where energy transfer between the quantum dot and the attached dyes is utilized. The study presented a method based on time-resolved spectral analysis, which is significant for accurately understanding and utilizing such quantum dot-dye assemblies (Kaiser et al., 2015).
5. Probing Photocatalytic Activity
ATTO dyes, including ATTO 590, have been used to probe the photocatalytic activity of metal-semiconductor nanohybrids like Au-CdS. These studies focus on fluorescence quenching of ATTO dyes by charge transfer to the nanohybrid's domains, providing insights into the interactions and mechanisms underlying the photocatalytic activities of such materials (Bhattacharjee et al., 2017).
6. Diffusional Dynamics in Ionic Liquid Films
ATTO 590 has been employed in studying the diffusional dynamics of fluorophores in ionic liquid films. This research, utilizing fluorescence correlation spectroscopy, provides valuable information about the diffusion behavior and nanoscale structural heterogeneities of ionic liquids, which are important for a range of applications from materials science to biology (Mendivelso-Perez et al., 2019).
Propiedades
Nombre del producto |
ATTO 590 meta-isomer |
|---|---|
Fórmula molecular |
C37H39ClN2O9 |
Peso molecular |
691.2 g/mol |
Nombre IUPAC |
4-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate |
InChI |
InChI=1S/C37H38N2O5.ClHO4/c1-9-38-29-16-31-27(14-24(29)20(3)18-36(38,5)6)33(23-12-11-22(34(40)41)13-26(23)35(42)43)28-15-25-21(4)19-37(7,8)39(10-2)30(25)17-32(28)44-31;2-1(3,4)5/h11-19H,9-10H2,1-8H3,(H-,40,41,42,43);(H,2,3,4,5) |
Clave InChI |
PWZJEXGKUHVUFP-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=C(C=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=C(C=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







